molecular formula C20H22N4O4S B2886363 2-({1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-3-yl}methoxy)pyrimidine CAS No. 2380176-50-9

2-({1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-3-yl}methoxy)pyrimidine

Cat. No.: B2886363
CAS No.: 2380176-50-9
M. Wt: 414.48
InChI Key: VTSQTZSEDXLECW-UHFFFAOYSA-N
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Description

2-({1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-3-yl}methoxy)pyrimidine is a complex organic compound that features a combination of oxazole, benzenesulfonyl, piperidine, and pyrimidine moieties

Mechanism of Action

The mechanism of action of 2-({1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-3-yl}methoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-3-yl}methoxy)pyrimidine is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in medicinal chemistry and industrial processes .

Properties

IUPAC Name

2-methyl-4-[4-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonylphenyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S/c1-15-23-19(14-27-15)17-5-7-18(8-6-17)29(25,26)24-11-2-4-16(12-24)13-28-20-21-9-3-10-22-20/h3,5-10,14,16H,2,4,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSQTZSEDXLECW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CCCC(C3)COC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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